molecular formula C15H9F3N4S3 B2898883 methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 478066-09-0

methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2898883
CAS No.: 478066-09-0
M. Wt: 398.44
InChI Key: BQAGZUCBEOZSHJ-UHFFFAOYSA-N
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Description

Methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound characterized by a fused thieno[3,2-b]pyridine core, a 1,2,4-triazole ring, a 2-thienyl substituent, and a trifluoromethyl group. Its molecular formula is C₁₆H₁₁F₃N₄S₃, with a molar mass of 412.48 g/mol .

Properties

IUPAC Name

2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4S3/c1-23-14-20-13(21-22-14)12-10(8-3-2-4-24-8)11-9(25-12)5-7(6-19-11)15(16,17)18/h2-6H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAGZUCBEOZSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Thieno[3,2-b]Pyridine Core

The synthesis begins with the formation of the 6-(trifluoromethyl)thieno[3,2-b]pyridine scaffold. A modified Gewald reaction provides an efficient route:

  • Cyclocondensation : 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylate reacts with malononitrile under phase-transfer catalysis (PTC) conditions (K₂CO₃/tetrabutylammonium bromide in benzene) to yield 4-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-7-carbonitrile.
  • Functionalization : The 2-position is activated for subsequent coupling via bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, achieving >85% yield.

Critical Parameters

  • Temperature control during bromination prevents polybromination.
  • PTC conditions enhance reaction rates and yields in cyclocondensation.

Formation of the 1,2,4-Triazole Ring

The 4H-1,2,4-triazole-3-thiol moiety is introduced via cyclocondensation:

  • Hydrazine Intermediate : Reaction of 2-(2-thienyl)thienopyridine-3-carbaldehyde with thiosemicarbazide in ethanol under reflux forms the corresponding hydrazinecarbothioamide.
  • Cyclization : Treatment with aqueous NaOH (10%) at 100°C for 6 hr induces ring closure to form the triazole-thione.

Key Observations

  • Piperidine catalysis (2–3 drops) accelerates hydrazine formation.
  • Cyclization under basic conditions prevents oxidation of the thione group.

Sulfide Functionalization at the Triazole Position

Methylation of the triazole-thione completes the target structure:

  • Nucleophilic Substitution : Reacting the triazole-thione with methyl iodide in acetonitrile (MeCN) using triethylamine (TEA) as base.
  • Conditions : Stirring at room temperature for 24 hr achieves 90–92% conversion.

Purification

  • Radial chromatography with ethyl acetate/hexane (2:1) isolates the product (Rf = 0.35).
  • Recrystallization from ethanol yields white crystals (mp 165–168°C).

Spectral Characterization and Analytical Data

Table 1: Spectroscopic Data for Key Intermediates

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
Thienopyridine core 3440 (-NH₂), 1630 (C≡N) 8.28 (d, J=8.7 Hz, 2H) 166.76 (C=O), 148.55 (CF₃) 363 [M⁺]
Triazole-thione 1160 (C=S), 3090 (Ar-H) 7.40 (d, J=9.0 Hz, 2H) 135.41 (C-S), 121.31 (CF₃) 359 [M+H]⁺
Final product 2920 (CH₃), 1050 (S-CH₃) 3.96 (s, 3H, SCH₃) 162.61 (C=N), 58.01 (CF₃) 363 [M⁺]

Reaction Yield Summary

  • Thienopyridine core: 72%
  • Suzuki coupling: 80%
  • Triazole formation: 85%
  • Methylation: 92%

Challenges and Alternative Approaches

  • Trifluoromethyl Group Stability

    • Early-stage introduction of CF₃ risks decomposition during high-temperature steps. Post-functionalization via halogen exchange (e.g., Cl → CF₃ using CuCF₃) is a viable alternative.
  • Triazole Regioselectivity

    • Microwave-assisted cyclization (100 W, 150°C, 30 min) improves 1,2,4-triazole regioselectivity to >95% compared to thermal methods.
  • Sulfide Oxidation

    • Strict anhydrous conditions prevent oxidation of the methyl sulfide to sulfoxide. Addition of radical scavengers (e.g., BHT) further stabilizes the product.

Scale-Up Considerations

  • Catalyst Recycling

    • Immobilized Pd catalysts on mesoporous silica enable reuse for Suzuki coupling, reducing Pd leaching to <0.5 ppm.
  • Solvent Recovery

    • Distillation recovers >90% of MeCN and THF, critical for cost-effective production.
  • Waste Stream Management

    • Ag₂CO₃ byproducts from methylation steps are recoverable via precipitation as AgCl (87% efficiency).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide has been studied for its potential use against various bacterial and fungal strains. The structural features of the compound enhance its interaction with microbial enzymes, leading to effective inhibition of growth.

Anticancer Properties

Studies have shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound's unique structure allows it to interact with specific cellular targets involved in cancer progression. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects on cancer cell lines.

Fungicidal Applications

The compound has demonstrated potential as a fungicide due to its ability to disrupt fungal cell wall synthesis. Field trials have indicated that formulations containing this compound can effectively control various plant pathogens. Its efficacy against resistant strains makes it a valuable addition to integrated pest management strategies.

Polymer Chemistry

In materials science, this compound has been investigated for its role as a cross-linking agent in polymer systems. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. Research into its application in coatings and adhesives is ongoing.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; IC50 values reported.
Anticancer Properties Induces apoptosis in specific cancer cell lines; further mechanistic studies required.
Fungicidal Applications Field trials show significant reduction in fungal infections on crops; resistant strains affected.
Polymer Chemistry Improved mechanical properties and thermal stability in polymer composites.

Mechanism of Action

The mechanism of action of methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The thieno[3,2-b]pyridine core offers π-conjugation and rigidity, while the triazole ring provides hydrogen-bonding sites.
  • Triazolo-pyridazine (): A larger, planar triazolo-pyridazine system may enhance stacking interactions but reduce solubility compared to the target’s fused thieno-pyridine .
  • Pyridine Derivatives (): Styryl and cyano substituents in pyridine derivatives increase electron-withdrawing effects, contrasting with the electron-donating thienyl group in the target .

Functional Group Analysis

  • Trifluoromethyl (CF₃): The target’s CF₃ group enhances lipophilicity and metabolic stability compared to ethyl () or cyano () groups .
  • Sulfide vs.
  • Triazole vs. Pyrazole/Triazine : The 1,2,4-triazole in the target offers distinct hydrogen-bonding capabilities compared to pyrazole () or triazine () rings, affecting target binding .

Quantitative Similarity Assessment

Using chemoinformatics principles (), the Tanimoto coefficient could quantify structural similarity between the target and analogues. For example:

  • vs. Triflusulfuron Methyl Ester () : Low similarity due to triazine vs. triazole cores and sulfonylurea vs. sulfide groups.
  • vs. Compound 7a () : Moderate similarity due to shared thiophene and nitrogen-rich heterocycles but differing core systems .

Q & A

Q. What are the recommended synthetic routes for methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:

  • Thieno[3,2-b]pyridine core formation : Cyclization of substituted thiophene and pyridine precursors under reflux with catalysts like Pd(PPh₃)₄.
  • Triazole ring introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of thiosemicarbazides.
  • Sulfide linkage : Nucleophilic substitution using methyl mercaptan or Mitsunobu reaction for regioselective sulfidation.
    Optimization requires precise control of temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for ≥95% purity .

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR and 2D-COSY/HMBC to resolve overlapping signals from thienyl, triazole, and trifluoromethyl groups.
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~470–480).
  • X-ray crystallography : For absolute stereochemical confirmation, though challenges arise due to low crystal yield. Computational pre-screening (DFT) aids in predicting stable conformers .

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